molecular formula C8H7NOS B1331901 6-Methyl-1,3-benzoxazole-2-thiol CAS No. 23417-29-0

6-Methyl-1,3-benzoxazole-2-thiol

Cat. No. B1331901
CAS RN: 23417-29-0
M. Wt: 165.21 g/mol
InChI Key: NUMDWMDMUXZMHA-UHFFFAOYSA-N
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Description

6-Methyl-1,3-benzoxazole-2-thiol is a compound that belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The oxazole is a five-membered ring containing one oxygen and one nitrogen atom. In the case of 6-Methyl-1,3-benzoxazole-2-thiol, a sulfur-containing thiol group is attached to the second position of the benzoxazole ring, and a methyl group is substituted at the sixth position.

Synthesis Analysis

The synthesis of benzoxazole derivatives can be achieved through various methods. For instance, the paper titled "Synthesis and spectral properties of new 6-methoxy-3-(2'-thienyl)-1,2−benzisoxazole and its isomeric benzoxazole" discusses the preparation of benzoxazole isomers, which suggests that similar synthetic strategies could be applied to synthesize 6-Methyl-1,3-benzoxazole-2-thiol . Although the exact method for synthesizing 6-Methyl-1,3-benzoxazole-2-thiol is not detailed in the provided papers, the general approach may involve the cyclization of appropriate precursors, such as an amine and a carboxylic acid derivative, in the presence of a dehydrating agent or a catalyst.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be confirmed using spectroscopic techniques such as mass spectroscopy and NMR spectrometry, as mentioned in the first paper . These techniques allow for the determination of the molecular framework and the identification of substituents on the benzoxazole core. For 6-Methyl-1,3-benzoxazole-2-thiol, one would expect to see characteristic signals in the NMR spectrum corresponding to the methyl group and the thiol group, as well as the aromatic protons of the benzoxazole ring.

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions, depending on the substituents present on the ring. The third paper provides insights into the reactivity of azido-benzothiazoles, which, upon thermolysis, yield thiazolo[4,5-g]benzoxazoles . This indicates that the thiol group in 6-Methyl-1,3-benzoxazole-2-thiol could potentially participate in similar cyclization reactions under appropriate conditions, leading to the formation of new heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. The presence of a thiol group in 6-Methyl-1,3-benzoxazole-2-thiol would contribute to its reactivity, as thiols are known to be nucleophilic. The compound's solubility, melting point, and boiling point would be determined by its molecular weight and the nature of its substituents. The fourth paper, which discusses the synthesis of triazolothiadiazole derivatives, provides an example of how melting points and other physical properties can be measured for such compounds . These properties are essential for understanding the compound's behavior in different environments and for its potential applications.

Scientific Research Applications

Photoinitiation in Polymerization

6-Methyl-1,3-benzoxazole-2-thiol, a derivative of Benzoxazole-2-thiol, has been explored in the field of polymer chemistry. In a study, Benzoxazole-2-thiol was combined with dibenzoyl peroxide to serve as a photoinitiator for the polymerization of methyl methacrylate. The research highlighted the formation of a complex between these compounds and the initiation process occurring through the in situ formation of bis(benzoxazol-2-yl) disulfide in the presence of light (Sengupta & Ray, 1992).

Antibacterial Applications

Research on derivatives of 6-Methyl-1,3-benzoxazole-2-thiol showed significant antibacterial properties. In a study, 5,7-Dichloro-1,3-benzoxazole-2-thiol and its derivatives demonstrated good antibacterial activity against various bacteria, highlighting their potential in antibacterial applications (Satyendra et al., 2012).

Bio-Imaging

Benzoxazole-based compounds, related to 6-Methyl-1,3-benzoxazole-2-thiol, have been utilized in bio-imaging. These compounds showed excellent penetrability in living cells and could be located in the cytoplasm, demonstrating their potential in one- and two-photon cell imaging (Liu et al., 2017).

Synthesis of Thioether Compounds

An efficient method using 1,3-benzoxazole-2-thiol, a related compound to 6-Methyl-1,3-benzoxazole-2-thiol, was developed for synthesizing symmetrical and unsymmetrical diaryl thioethers. This process provided an odorless and cost-effective strategy, applicable to a variety of aryl and nitrogen-containing aryl halides (Tber et al., 2016).

Antioxidant Activities

The antioxidant activity of 2-methyl-1,3-benzoxazol-6-ol, structurally related to 6-Methyl-1,3-benzoxazole-2-thiol, was investigated in the context of radical chain oxidation of organic compounds. This study revealed the relationship between antioxidant activity and electronic structure parameters, providing insights into the compound's potential antioxidant applications (Khizhan et al., 2011).

Safety And Hazards

The safety information available for “6-Methyl-1,3-benzoxazole-2-thiol” indicates that it has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning” with hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

Benzoxazole derivatives have been extensively studied for their wide range of biological activities and their potential in drug discovery . Future research could focus on developing new synthetic strategies for benzoxazole derivatives and exploring their bio-applicability against various diseases .

properties

IUPAC Name

6-methyl-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMDWMDMUXZMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359443
Record name 6-Methylbenzoxazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1,3-benzoxazole-2-thiol

CAS RN

23417-29-0
Record name 23417-29-0
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Record name 6-Methylbenzoxazole-2-thiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-1,3-benzoxazole-2-thiol
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Synthesis routes and methods

Procedure details

A mixture of 6-amino-m-cresol (593.7 mg, 4.82 mmol) and potassium O-ethyl xanthate (850 mg, 5.30 mmol) in pyridine (10 mL) was stirred and heated to reflux for 2 h. It was cooled to rt, poured into a mixture of ice-water (40 mL), and concentrated HCl (4 mL). The solid was collected, washed with water, and dried in the hood overnight and then in a vacuum oven at 45° C. for 3 h. The product 6-methyl-1,3-benzoxazole-2(3H)-thione was obtained as beige powder (735 mg, yield 92.3%). 1H NMR (300 MHz, DMSO-d6) δ 7.10 (s, 1 H), 7.03 (d, 2 H), 2.42 (s, 3H); LC-MS ret. time 2.37 min (method 2), m/z 166.0 (MH+).
Quantity
593.7 mg
Type
reactant
Reaction Step One
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Yield
92.3%

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